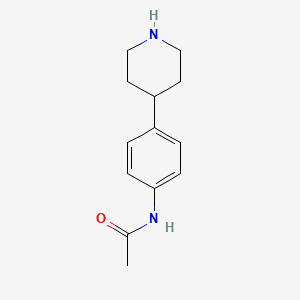

2-(5-乙氧基吡啶-2-基)乙酸

描述

2-(5-Ethoxypyridin-2-yl)acetic acid is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar functional groups or structural motifs. For instance, the synthesis and characterization of a squaric acid derivative with a methoxypyridine moiety is detailed, which shares the pyridine core with the compound of interest . Another study investigates a phosphorus-containing compound with an ethoxyphenyl group, which is structurally related to the ethoxypyridin moiety in 2-(5-Ethoxypyridin-2-yl)acetic acid . Additionally, charge transfer complexation involving a methoxypyridine derivative is explored, which could provide insights into the electronic properties of the ethoxypyridin analog . Lastly, a thiadiazolyl-imino acetic acid derivative is synthesized, which, like the compound of interest, contains an acetic acid moiety .

Synthesis Analysis

The synthesis of related compounds involves various strategies that could be adapted for the synthesis of 2-(5-Ethoxypyridin-2-yl)acetic acid. For example, the squaric acid derivative is synthesized using a combination of spectroscopic and thermal methods . The phosphorus compound is synthesized through a stereoselective biotransformation process . These methods suggest that a targeted synthesis of 2-(5-Ethoxypyridin-2-yl)acetic acid could involve similar techniques, possibly starting from a simple pyridine derivative and introducing the ethoxy and acetic acid groups through subsequent chemical reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(5-Ethoxypyridin-2-yl)acetic acid has been elucidated using techniques such as X-ray crystallography, NMR, and quantum chemical calculations . These studies provide a detailed understanding of the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for predicting the behavior of the compound of interest. The noncentrosymmetric space group and pseudo-layer structure observed in the squaric acid derivative could be indicative of the potential solid-state properties of 2-(5-Ethoxypyridin-2-yl)acetic acid.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various reactions. The squaric acid derivative exhibits second-order nonlinear optical (NLO) properties, which are a result of its specific electronic structure and intermolecular interactions . The charge transfer complexation study demonstrates the ability of a methoxypyridine derivative to act as an electron donor . These findings suggest that 2-(5-Ethoxypyridin-2-yl)acetic acid could also participate in similar electron-donor-acceptor interactions, which could be exploited in various chemical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-(5-Ethoxypyridin-2-yl)acetic acid have been characterized using spectroscopic and thermal analysis methods. The squaric acid derivative's thermal behavior is characterized by a phase transition at 200°C , while the phosphorus compound's stereoisomers are differentiated using NMR spectroscopy . These studies provide a foundation for understanding the potential properties of 2-(5-Ethoxypyridin-2-yl)acetic acid, such as its thermal stability, solubility, and spectroscopic characteristics, which are important for its practical applications.

科学研究应用

酵母细胞死亡的调控

乙酸是一种结构更简单的类似物,已对其在酵母细胞死亡中的作用进行了广泛的研究,为调控细胞死亡机制提供了见解。这项研究对于生物技术和生物医学至关重要,有助于设计用于工业应用的强大酵母菌株,并了解可能导致改善生物医学策略的细胞死亡途径 (Chaves et al., 2021).

生物质转化和聚合物生产

将植物生物质转化为有价值化学物质的研究突出了 5-羟甲基糠醛 (HMF) 及其衍生物(包括 2,5-呋喃二甲酸等)的作用,这些衍生物对于开发可持续聚合物、燃料和其他材料至关重要。预计这种可持续的方法将广泛取代不可再生的碳氢化合物来源,表明结构相关的化合物(如 2-(5-乙氧基吡啶-2-基)乙酸)在未来具有潜在的应用领域 (Chernyshev et al., 2017).

抗菌和抗真菌活性

丁香酸是一种酚类化合物,展示了广泛的治疗应用,包括抗菌和抗真菌活性。它在生物医学领域的有效性表明,结构相关的化合物(如 2-(5-乙氧基吡啶-2-基)乙酸)可能具有类似的生物活性,值得进一步研究 (Srinivasulu et al., 2018).

工业清洗和腐蚀抑制

在工业清洗和腐蚀抑制方面,有机酸发挥着重要作用。它们腐蚀性较小,且能有效去除地层损伤,使其适用于各种应用,包括酸性溶液中金属的清洗。这表明 2-(5-乙氧基吡啶-2-基)乙酸在类似情况下具有潜在的工业应用,特别是考虑到其与其他有机酸的结构相似性 (Goyal et al., 2018).

安全和危害

未来方向

While specific future directions for 2-(5-Ethoxypyridin-2-yl)acetic acid are not mentioned in the search results, there are several potential research directions. For example, the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Another direction could be the development of new methods for the homogeneous synthesis of cellulose acetate with tunable DS using vinyl acetate in the DBU/CO2 switchable solvent system .

属性

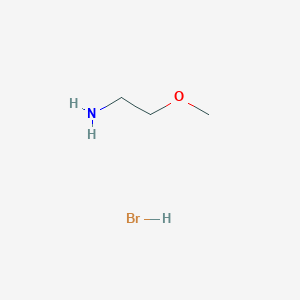

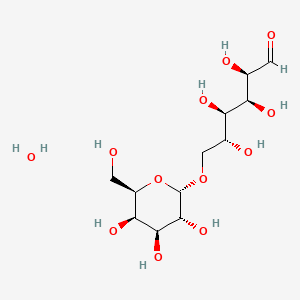

IUPAC Name |

2-(5-ethoxypyridin-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-8-4-3-7(10-6-8)5-9(11)12/h3-4,6H,2,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAORGBESRGYTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(C=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724375 | |

| Record name | (5-Ethoxypyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

683233-70-7 | |

| Record name | (5-Ethoxypyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester](/img/structure/B3029430.png)

![2-[2-(3,4,5-Trimethoxyphenyl)ethyl]phenol](/img/structure/B3029431.png)

![(R)-3-(allyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B3029437.png)

![3,4-Dihydroxy-5-[(2S)-1,4-dioxaspiro[4.5]decane-2-yl]furan-2(5H)-one](/img/structure/B3029438.png)

![12-Hydroxy-9,9,18,23,25-pentamethyl-4,8,16,20,28-pentaoxaoctacyclo[13.12.1.115,22.01,13.03,7.03,10.017,21.025,29]nonacosane-5,14,19,24-tetrone](/img/structure/B3029442.png)